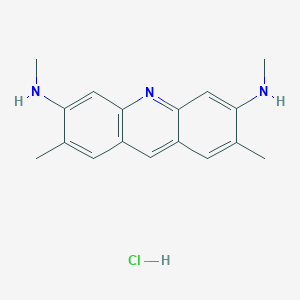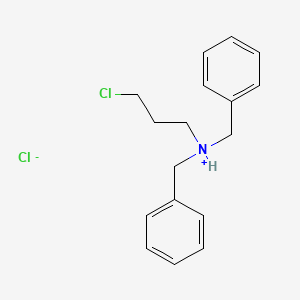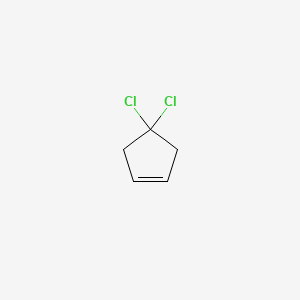
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride is a chemical compound known for its applications in various scientific fields. It is a derivative of acridine, a heterocyclic organic compound, and is often used in research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride typically involves the reaction of acridine derivatives with methylating agents. One common method involves the methylation of acridine-3,6-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where acridine-3,6-diamine is reacted with methylating agents in a controlled environment. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of acridine-3,6-dione derivatives.
Reduction: Formation of partially reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives.
科学的研究の応用
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye.
Biology: Employed in cell staining and imaging due to its fluorescent properties.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments.
作用機序
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it intercalates into DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to cell death. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes.
類似化合物との比較
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
3,6-Diaminoacridine: Similar structure but lacks the methyl groups.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride is unique due to its specific methylation pattern, which enhances its solubility and fluorescence properties compared to other acridine derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity.
特性
CAS番号 |
6323-39-3 |
|---|---|
分子式 |
C17H20ClN3 |
分子量 |
301.8 g/mol |
IUPAC名 |
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-10-5-12-7-13-6-11(2)15(19-4)9-17(13)20-16(12)8-14(10)18-3;/h5-9,18-19H,1-4H3;1H |
InChIキー |
CFKKFOIRBVHDTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)NC)N=C2C=C1NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)

![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)


